molecular formula C19H21N5O2S B2522273 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 894062-19-2

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2522273
CAS No.: 894062-19-2
M. Wt: 383.47
InChI Key: KHSBGMVRNHATHY-UHFFFAOYSA-N
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Description

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group, a triazolopyridazine core, and a piperidinyl ethanone moiety suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide or a similar derivative in a nucleophilic substitution reaction.

    Attachment of the Piperidinyl Ethanone Moiety: This can be done through a thiolation reaction, where the triazolopyridazine core is reacted with a piperidinyl ethanone derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ethanone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core may bind to active sites, modulating the activity of these targets and leading to various biological effects. The methoxyphenyl group and piperidinyl ethanone moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure but lacks the methoxy group.

    2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a methoxy group at a different position.

    2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups. The presence of a methoxyphenyl group, a triazolopyridazine core, and a piperidinyl ethanone moiety provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-26-15-7-5-6-14(12-15)16-8-9-17-20-21-19(24(17)22-16)27-13-18(25)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSBGMVRNHATHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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